2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline and 4-iodoaniline.
Formation of Isoquinoline Core: The isoquinoline core is formed through a series of cyclization reactions. This can be achieved using various cyclization agents and conditions.
Introduction of Iodophenyl Group: The iodophenyl group is introduced through a substitution reaction, where the hydrogen atom on the phenyl ring is replaced by an iodine atom. This step often requires the use of iodine reagents and catalysts.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired isoquinoline-1,3(2H,4H)-dione structure. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and scalability. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinoline derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe in chemical biology to study cellular processes.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoquinoline-1,3(2H,4H)-dione: Lacks the iodine atom, resulting in different chemical properties and biological activities.
2-(4-Bromophenyl)isoquinoline-1,3(2H,4H)-dione: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
2-(4-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione:
Uniqueness
The presence of the iodophenyl group in 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione imparts unique chemical properties, such as increased reactivity in substitution and coupling reactions. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new biological activities.
Properties
IUPAC Name |
2-(4-iodophenyl)-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKXRNWMZHSAFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306115-49-0 |
Source
|
Record name | 2-(4-iodophenyl)isoquinoline-1,3(2H,4H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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